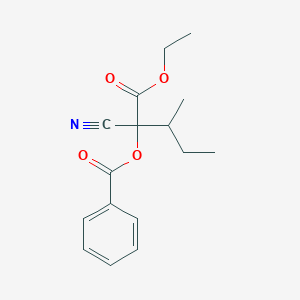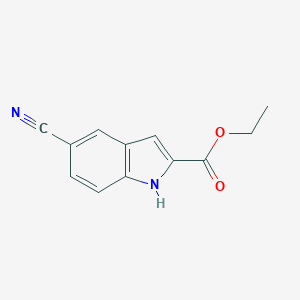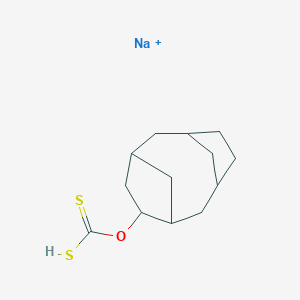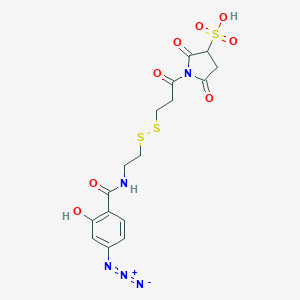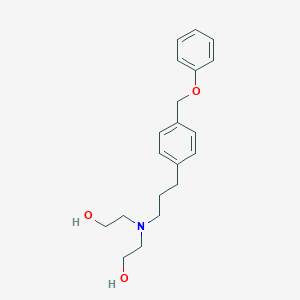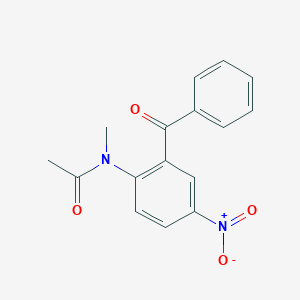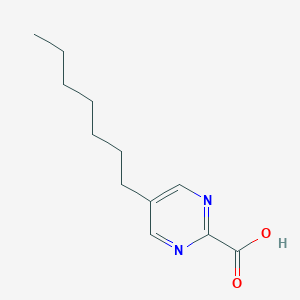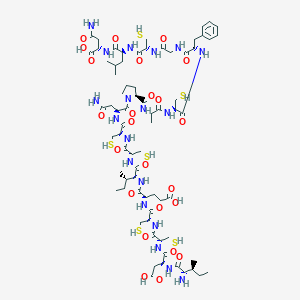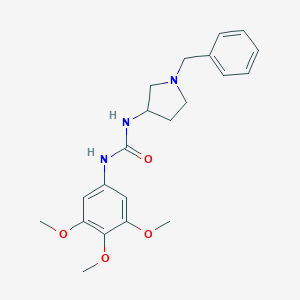
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that belongs to the class of phenethylamines. It is also known as 3,4,5-trimethoxy-N-(benzyl)-N-(1-pyrrolidinyl)benzeneacetamide or simply as BU-224. This compound has recently gained attention in the scientific community due to its potential applications in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea involves the inhibition of the serotonin transporter (SERT), which leads to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is responsible for the antidepressant and anxiolytic effects of BU-224.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea has a number of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which leads to an improvement in mood and a reduction in anxiety. It has also been found to have a low affinity for other neurotransmitter transporters, which reduces the risk of side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments include its high potency and selectivity for the serotonin transporter (SERT), which makes it a useful tool for studying the role of serotonin in the brain. However, the limitations of using BU-224 include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea. One direction is to investigate its potential as a treatment for depression, anxiety, and other mood disorders. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, research could be done to improve the solubility of BU-224 in water, which would make it easier to administer in vivo.
Synthesemethoden
The synthesis of 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea involves a multi-step process that includes the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine, followed by the reaction of the resulting product with benzylamine. The final step involves the reaction of the intermediate product with urea to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Recent studies have shown that 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea has potential applications in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein that is responsible for the reuptake of serotonin in the brain. This property of BU-224 makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders.
Eigenschaften
CAS-Nummer |
19985-28-5 |
|---|---|
Produktname |
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Molekularformel |
C21H27N3O4 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
1-(1-benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-11-17(12-19(27-2)20(18)28-3)23-21(25)22-16-9-10-24(14-16)13-15-7-5-4-6-8-15/h4-8,11-12,16H,9-10,13-14H2,1-3H3,(H2,22,23,25) |
InChI-Schlüssel |
NDKOBCHIVYWHHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCN(C2)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCN(C2)CC3=CC=CC=C3 |
Synonyme |
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
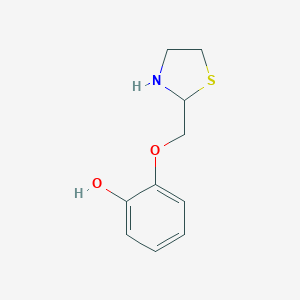
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
